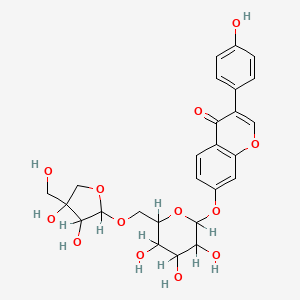
17-Amino-3,6,9,12,15-pentaoxaheptadecan-1-OL
Vue d'ensemble
Description
17-Amino-3,6,9,12,15-pentaoxaheptadecan-1-ol is a polyethylene glycol (PEG) derivative with the CAS Number: 39160-70-8 . It has a linear formula of C12H27NO6 and a molecular weight of 281.35 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of this compound involves the use of palladium on activated carbon and hydrogen in methanol at 20°C for 5 hours . The reaction mixture is then filtered through a celite pad and washed with methanol . The product is obtained as a colorless oil .Molecular Structure Analysis
The InChI Code for this compound is 1S/C12H27NO6/c13-1-3-15-5-7-17-9-11-19-12-10-18-8-6-16-4-2-14/h14H,1-13H2 . The InChI key is ICUIZKMGHRMMDZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a predicted density of 1.083±0.06 g/cm3 and a predicted boiling point of 388.0±37.0 °C .Applications De Recherche Scientifique
Ionophoric Properties and Membrane Transport
A study conducted by Otto et al. (2000) synthesized an ionophore using 1,17-diamino-3,6,9,12,15-pentaoxaheptadecane, a compound closely related to 17-Amino-3,6,9,12,15-pentaoxaheptadecan-1-OL. This ionophore was utilized to investigate the mixing behavior of unsaturated phosphocholines in fluid bilayers. The study revealed significant insights into nonideal mixing of phosphocholines due to hydrophobic mismatch, highlighting the potential use of related compounds in probing membrane dynamics (Otto et al., 2000).
Enhanced Ionophoric Properties
Raban et al. (1983) discussed the creation of 1,2-dithia-5,8,11,17-pentaoxacyclononadecane, a compound analogous to this compound, which exhibited improved ionophoric characteristics. This development suggests potential applications in enhancing ion transport across membranes (Raban et al., 1983).
Structural Studies in Biomolecules
Keeler et al. (2017) utilized a compound similar to this compound for structural studies of protected amino acids and dipeptides through solid-state NMR spectroscopy. This indicates the potential of such compounds in detailed structural analysis of biomolecules (Keeler et al., 2017).
Complexation with Metal Salts
Solov'ev et al. (1991) studied 1,17-bis(diphenylphosphinyl)-3,6,9,12,15-pentaoxaheptadecane, a derivative of the compound , examining its complexation with alkali and alkaline-earth metal salts. This research demonstrates the potential of such compounds in forming complexes with various metal ions, which could be significant in chemical sensing or catalysis applications (Solov'ev et al., 1991).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mécanisme D'action
Target of Action
It is known that similar compounds are often used as linkers in the formation of antibody-drug conjugates (adcs) and proteolysis targeting chimeras (protacs) . In these constructs, one end of the linker binds to a specific target protein, while the other end is attached to a cytotoxic agent or an E3 ubiquitin ligase ligand .
Biochemical Pathways
The biochemical pathways affected by 17-Amino-3,6,9,12,15-pentaoxaheptadecan-1-OL would depend on the specific targets of the ADC or PROTAC in which it is incorporated. By facilitating the delivery of cytotoxic agents or inducing targeted protein degradation, it can influence a variety of cellular processes .
Pharmacokinetics
As a polyethylene glycol (peg) derivative, it is expected to improve the solubility and bioavailability of the compounds it is linked to .
Result of Action
The molecular and cellular effects of this compound are determined by the ADC or PROTAC it forms part of. These can range from the inhibition of cell proliferation to the induction of apoptosis, depending on the specific cytotoxic agent or target protein involved .
Propriétés
IUPAC Name |
2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27NO6/c13-1-3-15-5-7-17-9-11-19-12-10-18-8-6-16-4-2-14/h14H,1-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUIZKMGHRMMDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50608636 | |
| Record name | 17-Amino-3,6,9,12,15-pentaoxaheptadecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50608636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39160-70-8 | |
| Record name | 17-Amino-3,6,9,12,15-pentaoxaheptadecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50608636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Amino-PEG6-alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(3-chlorophenyl)acetonitrile](/img/structure/B1667025.png)







![Benzothiazol-6-yl-[6-(2-cyclohexylmethylamino-4-trifluoromethylphenyl)pyrimidin-4-yl]amine](/img/structure/B1667042.png)
![{2-[6-(2-Acetylamino-benzothiazol-4-yloxy)-pyrimidin-4-yl]-5-trifluoromethyl-phenyl}carbamic acid tert-butyl ester](/img/structure/B1667043.png)
![N-[2,2,2-trichloro-1-(4-chlorophenyl)sulfanylethyl]benzamide](/img/structure/B1667044.png)